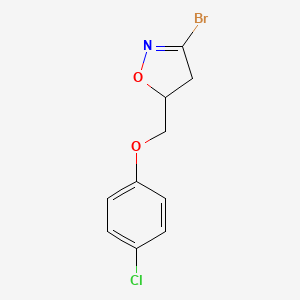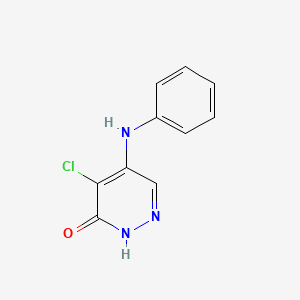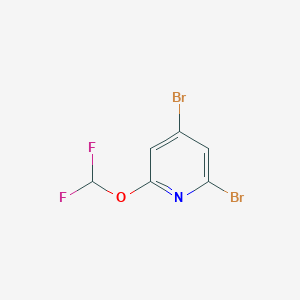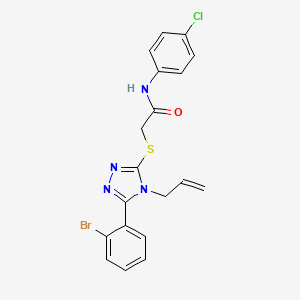![molecular formula C14H10FN5O4 B11783117 5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B11783117.png)
5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-Fluoro-4-nitrofenil)amino)-8-metilpirido[2,3-d]pirimidina-4,7(3H,8H)-diona es un compuesto orgánico complejo que pertenece a la clase de las pirido[2,3-d]pirimidinas. Este compuesto se caracteriza por su estructura única, que incluye un grupo fenilo fluorado y un grupo nitro, lo que lo convierte en un tema de interés en diversos campos de investigación científica.
Métodos De Preparación
La síntesis de 5-((2-Fluoro-4-nitrofenil)amino)-8-metilpirido[2,3-d]pirimidina-4,7(3H,8H)-diona implica varios pasos. Un método común incluye la condensación de 2-fluoro-4-nitroanilina con 8-metilpirido[2,3-d]pirimidina-4,7(3H,8H)-diona en condiciones de reacción específicas. La reacción normalmente requiere un disolvente como la dimetilformamida (DMF) y un catalizador como la trietilamina. La mezcla se calienta para facilitar la reacción, lo que resulta en la formación del compuesto deseado .
Análisis De Reacciones Químicas
Este compuesto se somete a diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El átomo de flúor se puede sustituir por otros grupos funcionales utilizando reacciones de sustitución nucleófila.
Ciclización: El compuesto puede sufrir reacciones de ciclización para formar estructuras más complejas.
Los reactivos comunes utilizados en estas reacciones incluyen gas hidrógeno, catalizadores de paladio y nucleófilos como el metóxido de sodio. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
5-((2-Fluoro-4-nitrofenil)amino)-8-metilpirido[2,3-d]pirimidina-4,7(3H,8H)-diona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas
Mecanismo De Acción
El mecanismo de acción de 5-((2-Fluoro-4-nitrofenil)amino)-8-metilpirido[2,3-d]pirimidina-4,7(3H,8H)-diona implica su interacción con dianas moleculares específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Por ejemplo, puede inhibir las tirosina quinasas u otras moléculas de señalización implicadas en la proliferación y supervivencia celular .
Comparación Con Compuestos Similares
Compuestos similares incluyen otras pirido[2,3-d]pirimidinas, como:
Pirido[2,3-d]pirimidin-5-ona: Conocida por sus propiedades antiproliferativas.
Pirido[2,3-d]pirimidin-7-ona: Estudiada por su actividad inhibitoria de la quinasa.
Pirimidino[4,5-d][1,3]oxazina: Explorada por sus efectos antimicrobianos y antiinflamatorios
En comparación con estos compuestos, 5-((2-Fluoro-4-nitrofenil)amino)-8-metilpirido[2,3-d]pirimidina-4,7(3H,8H)-diona destaca por su combinación única de un grupo fenilo fluorado y un grupo nitro, lo que puede conferir actividades biológicas y reactividad química distintas.
Propiedades
Fórmula molecular |
C14H10FN5O4 |
|---|---|
Peso molecular |
331.26 g/mol |
Nombre IUPAC |
5-(2-fluoro-4-nitroanilino)-8-methyl-3H-pyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C14H10FN5O4/c1-19-11(21)5-10(12-13(19)16-6-17-14(12)22)18-9-3-2-7(20(23)24)4-8(9)15/h2-6,18H,1H3,(H,16,17,22) |
Clave InChI |
VGPSMQWTCZJAPE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=C(C2=C1N=CNC2=O)NC3=C(C=C(C=C3)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(6-(3-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11783049.png)


![2-(3-Methyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11783082.png)









